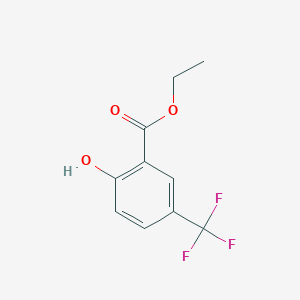

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

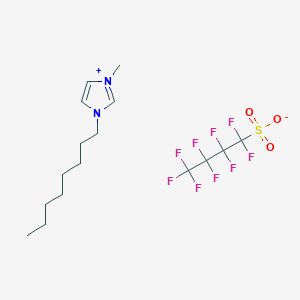

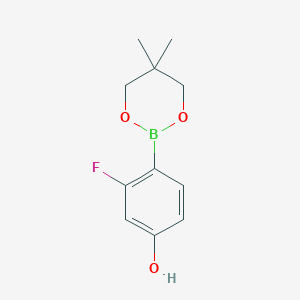

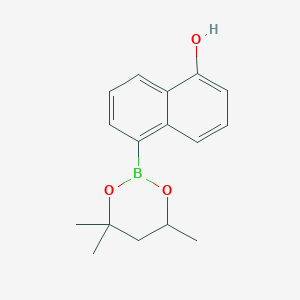

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate, also known as ethyl salicylate, is an organic compound commonly used in the fragrance and flavor industry. It has a molecular weight of 234.17 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature .Scientific Research Applications

Environmental Impact of Parabens : Parabens, which are structurally related to benzoates, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This is due to the continuous introduction into the environment from consumer products. Their presence raises concerns about their potential endocrine-disrupting effects and the stability and toxicity of their chlorinated by-products, which necessitates further research (Haman et al., 2015).

Sustainable Chemical Production : The transformation of plant biomass into valuable chemicals represents a significant area of research. Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate could hypothetically play a role in the development of sustainable chemicals, similar to how 5-hydroxymethylfurfural (HMF) and its derivatives are being explored for their potential as renewable feedstocks in the chemical industry. This includes applications in producing monomers, polymers, fuels, and other functional materials, highlighting the importance of renewable chemicals in future industrial applications (Chernyshev et al., 2017).

Biodegradation Studies : Research into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides a framework that could potentially apply to the study of this compound's environmental impact. Understanding how similar compounds degrade can inform environmental safety assessments and remediation strategies (Thornton et al., 2020).

Chemical Recycling : The recycling of polyethylene terephthalate (PET) demonstrates the broader interest in chemical recycling and sustainability, areas where this compound could potentially find application. Research on the chemical recycling techniques for PET, aiming to recover pure monomers for repolymerization, highlights the ongoing efforts to develop sustainable practices in the chemical industry (Karayannidis & Achilias, 2007).

Safety and Hazards

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the stability and efficacy of many compounds .

Properties

IUPAC Name |

ethyl 2-hydroxy-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAQSXOEJFNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

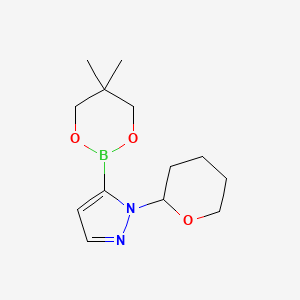

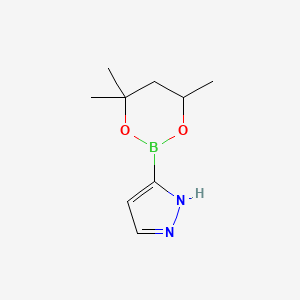

![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)